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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and structural
properties of chlorotris(triphenylphosphine)copper(l), [CuCI(PPhs)s], a versatile copper(l)
complex with significant applications in catalysis and materials science.[1] This document
details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)
spectroscopic data for the compound, along with experimental protocols for its characterization.

Spectroscopic Data

The spectroscopic data for [CuCI(PPhs)s] are summarized below, providing key insights into its
molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 3P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful
technique for characterizing the coordination environment of the phosphorus ligands in
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[CuCI(PPhs)s].[1] Due to the quadrupolar nature of the copper nucleus, solution-state 3P NMR
spectra can be broad.

Table 1: NMR Spectroscopic Data for [CuCIl(PPhs)s]

Parameter Value Reference

3P CP/MAS NMR

P-Cu-P Bond Angle (avg) 110.1(6)° [1][2]
P-Cu-Cl Bond Angle (avg) 108.8(6)° [1112]
Cu-P Bond Length (avg) 2.354(8) A [1][2]
Quadrupole Distortion (dvCu) <1x10°Hz? [1][3]

1H NMR (CDCls, 298 K)

Chemical Shift (d) Multiplet in the aromatic region  [4]

Note: 3:P NMR data is for the isomorphous series [(PPh3)3CuX] where X = Cl, Br, 1.[1][2] The *H
NMR shows a complex multiplet in the aromatic region, typical for the phenyl protons of the
triphenylphosphine ligands.

Infrared (IR) Spectroscopy

The IR spectrum of [CuCI(PPhs)s] is dominated by the vibrational modes of the
triphenylphosphine ligands. Key vibrational bands are indicative of the coordination of the
phosphine to the copper center.

Table 2: Infrared (IR) Spectroscopic Data for [CuCI(PPhs)s]
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Wavenumber (cm~?)

Assignment

Reference

~3050 C-H stretching (aromatic)

~1480 C-C stretching (phenyl ring)

~1435 P-Ph stretching

~1100 P-C stretching vibrations [1]
C-H out-of-plane bending

~755 _ [1]
(phenyl rings)
C-H out-of-plane bending

~695 _ [1]
(phenyl rings)

~515 P-C bending

~250 v(Cu-Cl) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of [CuCI(PPhs)s] exhibits absorption bands related to electronic

transitions within the complex. Data for a closely related acetonitrile solvate,

{[CuCl(tpp)s]-(CH3CN)}, in chloroform shows several absorption maxima.

Table 3: UV-Vis Spectroscopic Data for {{CuCIl(PPhs)s3]-(CH3sCN)} in CHCIs

Wavelength (Amax, hm)

Assignment

Reference

278 TI-Tt* transition (PPhs ligand) [5]
294 Ti-1t* transition (PPhs ligand) [5]
330 TI-1* transition (PPhs ligand) [5]
346 Metal-to-Ligand Charge 5]

Transfer (MLCT)

Experimental Protocols
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Detailed methodologies for the spectroscopic characterization of [CuCIl(PPhs)s] are provided
below.

NMR Spectroscopy

Data Processing

For Solid-State NMR: Acquire 31P CP/MAS NMR spectrum. Process the FID:
Pack the solid sample into a MAS rotor. Use an external reference like 85% H3PO4. Fourier transform, phase correction, and baseline correction.

For Soluti R: Acquire 1H um.
Dissolve ~10-20 mg of [CuCI(PPh3)3] in ~0.6 mL of deuterated solvent (e.g., CDCI3) in an NMR tube. Reference to residual solvent peak or internal standard (e.g., TMS).

Click to download full resolution via product page
Caption: Workflow for NMR spectroscopic analysis of [CuCI(PPhs)s].
Detailed Protocol:
e Sample Preparation:

o Solution-State *H NMR: Accurately weigh 10-20 mg of [CuCI(PPhs)s] and dissolve it in
approximately 0.6 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.[4]
Ensure the sample is fully dissolved.

o Solid-State 3P NMR: Pack the crystalline [CuCI(PPhs)s3] sample into a magic angle
spinning (MAS) rotor.

e Instrument Setup and Data Acquisition:

o Solution-State 'H NMR: Place the NMR tube in the spectrometer. Tune and match the
probe for the *H frequency. Set the appropriate spectral width, acquisition time, and
relaxation delay. Acquire the free induction decay (FID) data. Use tetramethylsilane (TMS)
as an internal reference (6 = 0.00 ppm).[4]
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o Solid-State 3P NMR: Insert the rotor into the solid-state NMR probe. Set the magic angle
spinning rate. Use a cross-polarization (CP) pulse sequence to enhance the 3P signal.
Acquire the FID. Use an external reference, such as 85% H3POa4.[6]

» Data Processing:
o Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
o Perform phase and baseline corrections to the spectrum.

o Integrate the signals to determine the relative number of protons (for *H NMR).

Infrared (IR) Spectroscopy

Data Processing

Click to download full resolution via product page
Caption: Workflow for IR spectroscopic analysis of [CuCIl(PPhs)s].
Detailed Protocol:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of [CuCIl(PPhs)s3] with approximately 100 mg of dry, spectroscopic
grade potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

e Instrument Setup and Data Acquisition:
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o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Collect a background spectrum of the empty sample holder to account for atmospheric
and instrumental contributions.

o Collect the infrared spectrum of the sample, typically in the range of 4000-400 cm™2.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands.

UV-Vis Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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